5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185301-77-2
VCID: VC2922879
InChI: InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H
SMILES: CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

CAS No.: 1185301-77-2

Cat. No.: VC2922879

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride - 1185301-77-2

Specification

CAS No. 1185301-77-2
Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
IUPAC Name 5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride
Standard InChI InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H
Standard InChI Key BXICXTHPSJMDHW-UHFFFAOYSA-N
SMILES CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl
Canonical SMILES CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a heterocyclic compound with a benzofuran core structure. The benzofuran scaffold consists of a fused ring system comprising a benzene ring and a furan ring. This particular derivative carries several key substituents that define its chemical identity:

  • A chlorine atom at position 5 of the benzene ring

  • An ethyl group at position 2 on the furan ring

  • A methyl group at position 3 on the furan ring

  • An amine group at position 7 of the benzene ring

  • A hydrochloride salt form

The presence of the chlorine substituent is particularly noteworthy as it enhances biological activity by potentially influencing solubility and reactivity profiles.

Physicochemical Properties

The compound possesses the following fundamental physicochemical properties:

PropertyValue
IUPAC Name5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine; hydrochloride
Molecular FormulaC₁₁H₁₃Cl₂NO
Molecular Weight246.13 g/mol
CAS Number1185301-77-2
SMILES NotationCCC1=C(C)C2=C(C(=CC(=C2)Cl)N)O1.Cl
Physical StateSolid
Storage RecommendationSealed in dry environment, 2-8°C

These properties provide crucial information for researchers working with this compound, enabling proper handling, storage, and experimental design .

Computational Chemistry Parameters

Computational analysis of the compound reveals several parameters important for predicting its behavior in biological systems:

ParameterValue
Topological Polar Surface Area (TPSA)39.16
LogP3.96102
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds1

The LogP value of approximately 3.96 indicates moderate lipophilicity, suggesting potential for membrane permeation. The relatively low TPSA value (39.16) further supports potential for cell membrane penetration, which could be relevant for pharmacological applications. The limited number of hydrogen bond donors and acceptors aligns with favorable drug-like properties .

Biological Activities and Applications

Research Applications

The compound's availability through commercial suppliers indicates its utility in research settings . Potential research applications include:

  • Medicinal Chemistry: As a building block or lead compound for drug discovery programs targeting various therapeutic areas.

  • Chemical Probe Development: For investigating biological pathways and molecular targets.

  • Synthetic Intermediate: Serving as a precursor for more complex molecular architectures.

  • Analytical Reference Standards: For identification and quantification in analytical chemistry applications.

Commercial availability through suppliers like Matrix Scientific (via VWR) and ChemScene facilitates research by providing access to standardized material with defined purity specifications, typically ≥97% .

Classification ParameterDetails
GHS PictogramGHS07
Signal WordWarning
Hazard ClassIrritant
UN NumberNot Assigned (N/A)
Packing GroupNot Assigned (N/A)

These classifications indicate moderate hazard potential, primarily related to irritant properties .

Structure-Activity Relationships

Key Structural Features

The specific arrangement of functional groups in 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride contributes to its chemical and potential biological properties:

SupplierProduct NumberQuantityPurityAdditional Information
Matrix Scientific (via VWR)037200-500MG500 mgNot specifiedCatalog #101842-886
ChemSceneCS-0321244Various97%Storage: 2-8°C, sealed

This commercial availability is significant for researchers requiring standardized material for experimental studies .

Quality Control Parameters

Available commercial sources typically provide 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride with purity specifications of ≥97%, as determined by analytical methods such as HPLC or NMR spectroscopy . This high purity standard is essential for research applications requiring reliable and reproducible results, particularly in medicinal chemistry and pharmacological screening programs.

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